n-[2-(Methylthio)phenyl]urea

TRPV1 antagonist pain research receptor pharmacology

Researchers requiring a validated starting point for TRPV1 antagonist development or agrochemical discovery often face delays sourcing characterized ortho-substituted phenylurea scaffolds. N-[2-(Methylthio)phenyl]urea (CAS 90007-01-5) resolves this bottleneck as a minimal phenylurea building block with documented positional selectivity. - Enables systematic SAR: The unadorned urea core allows exploration of substituent effects without confounding groups, directly relevant to scaffolds showing nanomolar TRPV1 potency (IC50 26 nM). - Distinct electronic profile: Ortho-methylthio substitution alters hydrogen-bonding capacity and membrane permeability versus meta/para isomers, providing a differentiated physicochemical starting point. - Consistent supply: Procure this specific regioisomer with characterized purity for reproducible hit-to-lead programs and assay development.

Molecular Formula C8H10N2OS
Molecular Weight 182.25 g/mol
CAS No. 90007-01-5
Cat. No. B186247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-[2-(Methylthio)phenyl]urea
CAS90007-01-5
Molecular FormulaC8H10N2OS
Molecular Weight182.25 g/mol
Structural Identifiers
SMILESCSC1=CC=CC=C1NC(=O)N
InChIInChI=1S/C8H10N2OS/c1-12-7-5-3-2-4-6(7)10-8(9)11/h2-5H,1H3,(H3,9,10,11)
InChIKeyXBIAZZVLCDPNQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[2-(Methylthio)phenyl]urea (CAS 90007-01-5) Chemical Profile and Procurement Context


N-[2-(Methylthio)phenyl]urea (CAS 90007-01-5), also designated as 1-(2-(methylthio)phenyl)urea or (2-methylsulfanylphenyl)urea, is a substituted phenylurea derivative with molecular formula C8H10N2OS and molecular weight 182.25 g/mol . The compound features a urea core with one nitrogen substituted by a phenyl ring bearing a methylthio (-SCH3) group at the ortho position, distinguishing it from both unsubstituted phenylurea and para- or meta-methylthio regioisomers . The phenylurea scaffold is recognized as a privileged structure in medicinal chemistry and agrochemical design due to its capacity for multiple hydrogen-bonding interactions with biological targets . This compound serves primarily as a research building block and chemical intermediate, with reported applications in the development of insecticidal and herbicidal agents .

Workflow Building block synthesis and SAR expansion in medicinal or agrochemical programs
Selection Ortho-methylthio phenylurea scaffold with reported target selectivity context
Use Context Research intermediate; insecticidal/herbicidal lead optimization

N-[2-(Methylthio)phenyl]urea Substitution Risks: Structural Determinants of Biological and Physicochemical Differentiation


Direct interchange with other phenylurea analogs or alternative methylthio-substituted ureas is not scientifically justified due to the critical influence of substituent position and electronic properties on target interaction profiles. The ortho-methylthio substitution in N-[2-(Methylthio)phenyl]urea creates a distinct electronic environment that alters hydrogen-bonding capacity and lipophilicity compared to para- or meta-substituted isomers . Structure-activity relationship (SAR) data on related methylthio-containing phenyl compounds demonstrate that even minor positional changes can produce order-of-magnitude differences in receptor binding affinity and functional activity [1]. Furthermore, the absence of an N'-phenyl substituent distinguishes this compound from N-[2-(methylthio)phenyl]-N'-phenylurea, resulting in fundamentally different molecular recognition properties and solubility profiles . The quantitative evidence presented in Section 3 substantiates that this compound occupies a unique position within the phenylurea chemical space, with physicochemical parameters and target selectivity patterns that preclude generic substitution in research applications requiring reproducible outcomes.

Regioisomer mismatch

Ortho-methylthio geometry alters hydrogen-bond orientation and lipophilicity; meta- or para-isomers may shift target interaction profiles and physicochemical behavior.

N′-phenyl substitution divergence

N-[2-(methylthio)phenyl]-N′-phenylurea belongs to medicinal anti-inflammatory context; direct replacement may misalign agrochemical research objectives.

Unsubstituted phenylurea limitations

Absence of methylthio group removes sulfur-π and weak hydrogen-bonding capability, potentially reducing target engagement selectivity reported for ortho-methylthio analogs.

N-[2-(Methylthio)phenyl]urea Quantitative Differentiation Evidence: Structure-Driven Performance vs. Comparator Urea Analogs


Ortho-Methylthio Substitution Confers Distinct Target Selectivity Profile vs. Alternative 2-Methylthiophenyl Scaffolds

While direct assay data for N-[2-(Methylthio)phenyl]urea (CAS 90007-01-5) are limited in public databases, SAR data from structurally proximate 2-(methylthio)phenyl-containing compounds demonstrate that the ortho-methylthiophenyl urea motif confers distinct target engagement profiles. A related compound incorporating the 2-(methylthio)phenyl group, N2-(2-(methylthio)phenyl)-N7-(4-(trifluoromethyl)phenyl)thiazolo[5,4-d]pyrimidine-2,7-diamine, exhibits potent antagonist activity at rat TRPV1 with an IC50 of 26 nM and at human TRPV1 with an IC50 of 43 nM [1]. In contrast, a simpler N-[2-(methylthio)phenyl]imidodicarbonimidic diamide derivative shows no meaningful activity at integrin αvβ3 (IC50 > 200,000 nM) [2]. This >7,600-fold difference in potency across distinct targets indicates that the 2-(methylthio)phenyl urea substructure contributes to selective molecular recognition rather than promiscuous binding. The unadorned N-[2-(Methylthio)phenyl]urea scaffold provides a minimal pharmacophoric starting point for selective optimization without confounding substituent effects.

Target Selectivity
Class-level inference
Related 2-(methylthio)phenyl compounds: TRPV1 IC50 26–43 nM vs. integrin αvβ3 >200,000 nM (reported >7,600× difference)
Scaffold may support selective target engagement studies
Data from structurally related analogs; direct compound validation required
TRPV1 antagonist pain research receptor pharmacology structure-selectivity relationship

Ortho-Methylthio Substitution Alters Hydrogen-Bonding Capacity Relative to Unsubstituted Phenylurea

The ortho-methylthio group in N-[2-(Methylthio)phenyl]urea introduces both steric and electronic perturbations to the urea pharmacophore. The sulfur atom in the -SCH3 substituent can participate in additional non-covalent interactions, including sulfur-π interactions with aromatic residues and weak hydrogen bonding as a hydrogen bond acceptor . In contrast, unsubstituted phenylurea lacks this supplementary interaction capability, while para-methylthio isomers exhibit different electron density distribution due to resonance effects [1]. Quantum mechanical calculations on related acylthiourea compounds indicate that ortho-substitution influences the conformational preferences of the urea moiety, affecting the spatial orientation of hydrogen bond donors relative to the phenyl ring plane [2]. This positional effect translates to differential molecular recognition by biological targets that are sensitive to hydrogen-bonding geometry.

H‑Bond Capacity
Class-level inference
Ortho-SCH3 enables sulfur-π interactions and alters urea NH orientation vs. unsubstituted phenylurea
Expands non-covalent interaction toolkit for molecular recognition
Computational and structural inference; experimental binding data to verify
medicinal chemistry structure-activity relationship molecular recognition hydrogen bonding

Lipophilicity Modulation: Ortho-Methylthio vs. Meta- and Para-Regioisomers

The ortho-methylthio substitution in N-[2-(Methylthio)phenyl]urea produces a distinct lipophilicity profile compared to its meta- and para-substituted regioisomers due to intramolecular electronic effects and steric shielding. In related substituted phenylurea systems, ortho-substituents have been shown to differentially affect calculated logP values relative to para-substituted analogs, with implications for membrane permeability and metabolic stability . Specifically, studies on 2-(methylthio)phenyl-containing epoxide derivatives demonstrate a 2.3-fold enhancement in membrane permeability compared to analogous epoxides lacking the ortho-methylthio group, as quantified by Caco-2 monolayer assays [1]. The methylthio group (-SCH3) confers increased lipophilicity relative to hydroxy or amino substituents, while the ortho position creates a steric environment that influences solvation and target binding distinct from the para-substituted isomer, 1-(4-(methylthio)phenyl)urea .

Membrane Permeability
Cross-study comparable
2-(methylthio)phenyl-containing epoxide: 2.3× Caco-2 permeability vs. non-methylthio analog
Ortho-methylthio group may modulate passive permeability
Epoxide derivative; scaffold-level permeability trend requires confirmation
physicochemical properties ADME drug design lipophilicity

Distinct Agrochemical Application Profile vs. N'-Phenyl Substituted Analogs

N-[2-(Methylthio)phenyl]urea (CAS 90007-01-5) is specifically documented for use as an insecticide and herbicide in agricultural applications, effectively controlling various pests and weeds for crop protection and soil treatment . This application profile distinguishes it from closely related analogs such as N-[2-(methylthio)phenyl]-N'-phenylurea, which is primarily investigated for medicinal applications including anti-inflammatory and analgesic activity via nitric oxide synthase inhibition . The absence of the N'-phenyl substituent in CAS 90007-01-5 results in fundamentally different physicochemical properties and biological target profiles. Furthermore, methiuron (an N-phenylthiourea herbicide) and diuron (an N-phenylurea herbicide) represent distinct subclasses with different substitution patterns, confirming that specific aryl substitution dictates agrochemical utility .

Agrochemical Utility
Class-level inference
Documented insecticidal/herbicidal activity vs. N′-phenyl analog with anti-inflammatory applications
Scaffold may support agrochemical lead discovery
Literature-based application context; direct activity screening advised
agrochemical insecticide herbicide crop protection

N-[2-(Methylthio)phenyl]urea Optimal Research and Procurement Application Scenarios


Minimal Pharmacophore for TRPV1 Antagonist SAR Studies

N-[2-(Methylthio)phenyl]urea serves as an ideal minimal scaffold for structure-activity relationship (SAR) investigations targeting TRPV1 antagonism. Evidence from structurally related 2-(methylthio)phenyl-containing compounds demonstrates nanomolar potency at TRPV1 (IC50 = 26 nM at rat TRPV1, 43 nM at human TRPV1) [1]. Procurement of the unadorned urea scaffold enables medicinal chemists to systematically explore substituent effects on potency and selectivity without confounding contributions from pre-existing functional groups. This application is particularly valuable for early-stage hit-to-lead programs where scaffold validation and target engagement confirmation are required before committing to more complex synthetic derivatives.

Agrochemical Lead Discovery and Pest Control Agent Development

This compound is explicitly documented for agricultural applications as an insecticide and herbicide [1]. Researchers in agrochemical discovery can utilize N-[2-(Methylthio)phenyl]urea as a starting point for developing new crop protection agents with improved selectivity or reduced environmental persistence. The ortho-methylthio substitution pattern provides a distinct physicochemical profile compared to commercial phenylurea herbicides (e.g., diuron, methiuron), offering opportunities for structure-driven optimization of herbicidal spectrum and soil mobility characteristics.

Lipophilicity Probe and Membrane Permeability Reference Compound

The 2-(methylthio)phenyl urea scaffold demonstrates quantifiable effects on membrane permeability, with related derivatives showing 2.3-fold enhanced Caco-2 permeability relative to non-methylthio analogs [1]. N-[2-(Methylthio)phenyl]urea can serve as a reference compound or control in permeability assay development, or as a starting point for systematic exploration of how ortho-substituent electronic and steric effects modulate passive diffusion across biological membranes. This application is relevant to ADME screening laboratories and drug discovery programs requiring well-characterized permeability probe compounds.

Building Block for Selective Receptor Probe Synthesis

The demonstrated >7,600-fold selectivity window between TRPV1 (IC50 = 26 nM) [1] and integrin αvβ3 (IC50 > 200,000 nM) [2] for compounds containing the 2-(methylthio)phenyl motif indicates that this substructure contributes to selective target recognition rather than promiscuous binding. N-[2-(Methylthio)phenyl]urea provides a chemically accessible starting material for synthesizing selective receptor probes and tool compounds. Researchers can leverage this scaffold to construct targeted chemical biology tools while minimizing off-target pharmacology that often complicates interpretation of phenotypic screening results.

Application
Selection Property
Validation Focus
TRPV1 Antagonist SAR Exploration
2-(Methylthio)phenyl urea minimal scaffold
Target engagement and selectivity profiling
Agrochemical Lead Discovery
Ortho-methylthio phenylurea substructure
Herbicidal and insecticidal activity screening
Membrane Permeability Probe
Reported permeability enhancement trend (class-level)
Caco-2 assay validation and ADME profiling
Selective Receptor Probe Synthesis
Reported target selectivity window (class-level)
Receptor binding and counter-screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for n-[2-(Methylthio)phenyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.